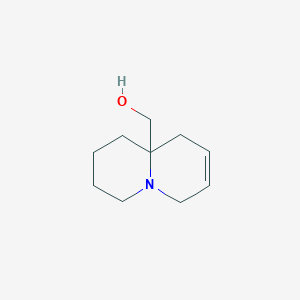![molecular formula C19H18N2O3 B2938657 (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide CAS No. 498570-44-8](/img/structure/B2938657.png)
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiprotozoal Activity
One significant area of research involving related chemical structures is the synthesis and evaluation of compounds for antiprotozoal activity. For instance, a study synthesized a series of compounds to assess their efficacy against protozoan parasites, highlighting the potential of these compounds in treating diseases caused by Trypanosoma and Plasmodium species. The research demonstrated that some of the synthesized compounds exhibited potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with IC50 values less than 10 nM. Additionally, in vivo efficacy in a mouse model for trypanosomiasis showed promising results, indicating the therapeutic potential of these compounds in antiprotozoal therapy (Ismail et al., 2003).
Corrosion Inhibition
Another research focus is the investigation of acrylamide derivatives as corrosion inhibitors for metals in acidic solutions. A study explored the effectiveness of synthetic acrylamide derivatives in inhibiting copper corrosion in nitric acid solutions. The findings showed that these compounds acted as mixed-type inhibitors, reducing the corrosion rate of copper significantly. The research utilized various analytical methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, to elucidate the mechanisms of corrosion inhibition and the interaction of inhibitors with the copper surface. The study highlights the potential application of acrylamide derivatives in protecting metal surfaces from corrosion in industrial settings (Abu-Rayyan et al., 2022).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of new chemical derivatives also constitutes an important application area. For example, a study focused on the synthesis of 3-aryl-2-cyano acrylamide derivatives and investigated their optical properties. This research provided insights into the influence of molecular stacking and interactions on the luminescent properties of these compounds. The findings contribute to the understanding of structure-property relationships and have implications for the design of materials with specific optical characteristics (Song et al., 2015).
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-17(12)18-8-7-16(24-18)10-13(11-20)19(22)21-14-3-5-15(23-2)6-4-14/h3-8,10,12,17H,9H2,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYDTWWOPGZFP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

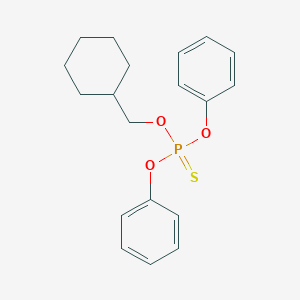
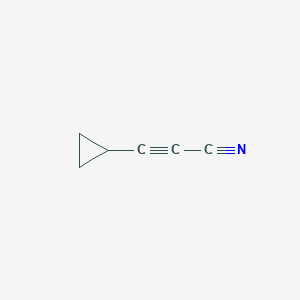

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
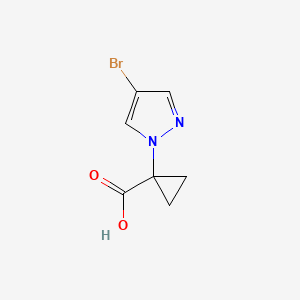
![1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2938587.png)

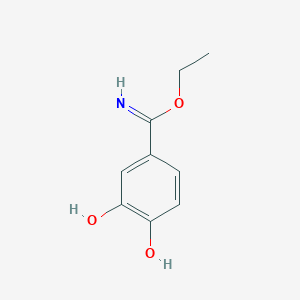
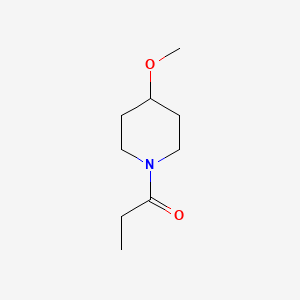


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)
